Guvacine

GABA transporter GAT-1 GAT-2

Choose Guvacine for precise GABAergic modulation without confounding GABA receptor agonism. This naturally-occurring, competitive GABA uptake inhibitor provides a specific IC50 profile across GAT-1 (39μM), GAT-2 (58μM) and GAT-3 (378μM), making it ideal for deconvolving transporter contributions or acute ex-vivo brain slice electrophysiology. Its documented poor blood-brain barrier penetration ensures peripheral or local effects at the site of application, avoiding the central effects seen with lipophilic derivatives. Supplied at high purity, this is the definitive tool for discerning tonic and phasic GABAergic inhibition, not interchangeable with arecoline or arecaidine.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 498-96-4
Cat. No. B1672442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuvacine
CAS498-96-4
SynonymsGuvacine free base;  Guvacoline; 
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1CNCC(=C1)C(=O)O
InChIInChI=1S/C6H9NO2/c8-6(9)5-2-1-3-7-4-5/h2,7H,1,3-4H2,(H,8,9)
InChIKeyQTDZOWFRBNTPQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in water, and almost insoluble in 100% alcohol, ether, chloroform, and benzene.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Guvacine (CAS 498-96-4): A Selective GABA Transporter Inhibitor Alkaloid with Defined Isoform Selectivity for Neuroscience Research


Guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid) is a naturally occurring tetrahydropyridine alkaloid isolated from the areca nut (Areca catechu) [1]. It functions pharmacologically as a specific and competitive inhibitor of γ-aminobutyric acid (GABA) reuptake, binding to presynaptic GABA transporters (GATs) without exhibiting significant affinity for GABA receptors . Guvacine inhibits multiple cloned rat GABA transporter isoforms with distinct IC50 values: 39 μM (GAT-1), 58 μM (GAT-2), and 378 μM (GAT-3), demonstrating a measurable, albeit modest, selectivity profile [2].

Why Guvacine Cannot Be Casually Substituted by Other Areca Alkaloids or Classical GABA Uptake Inhibitors


Within the areca nut alkaloid family, structural homology does not equate to pharmacological equivalence. While arecoline and guvacoline act as cholinergic agonists, guvacine and its structural congener arecaidine are GABA uptake inhibitors [1]. Critically, even among the GABA uptake inhibitors, potency and selectivity diverge markedly. Guvacine exhibits a distinct GAT isoform inhibition profile compared to nipecotic acid and demonstrates superior GABA uptake inhibition relative to arecaidine in identical tissue preparations [2]. Furthermore, its inability to act as a GABA receptor agonist distinguishes it from its isomer isoguvacine [3]. These quantitative and mechanistic differences render generic substitution scientifically unsound for experiments requiring precise modulation of GABAergic tone.

Quantitative Evidence Guide: Verifiable Differentiation of Guvacine from Key Comparators


Distinct GAT Isoform Selectivity Profile Compared to Nipecotic Acid

Guvacine demonstrates a markedly different potency rank order and absolute IC50 values across cloned GABA transporter isoforms compared to (±)-nipecotic acid. While both compounds inhibit multiple GAT subtypes, the relative affinities diverge, impacting the interpretation of functional experiments in systems co-expressing GAT-1, GAT-2, and GAT-3 [1]. Specifically, guvacine is approximately 5-fold less potent at hGAT-1 than nipecotic acid, but shows 2-fold higher potency at rGAT-2. This nuanced selectivity profile dictates experimental design when targeting specific transporter populations.

GABA transporter GAT-1 GAT-2 GAT-3 selectivity IC50

Superior GABA Uptake Inhibition in Rat Brain Slices vs. Arecaidine

In a direct head-to-head study using rat brain slices, guvacine exhibited significantly more potent inhibition of [3H]GABA uptake than its close structural analog, arecaidine [1]. At a fixed concentration of 0.5 mM, guvacine inhibited GABA uptake by 98 ± 1%, while arecaidine achieved only 75 ± 3% inhibition. The calculated IC50 for guvacine was 81 μM, which is 1.5-fold more potent than arecaidine (IC50 = 122 μM). More critically, kinetic analysis revealed a 10-fold difference in the apparent inhibition constant (Ki), with guvacine having a Ki of 14 μM versus 141 μM for arecaidine, indicating a much higher affinity for the GABA carrier [1].

GABA uptake arecaidine competitive inhibition brain slices IC50

Poor Blood-Brain Barrier Penetration Differentiates Guvacine from Lipophilic Derivatives

Guvacine, as a hydrophilic amino acid, exhibits poor penetration across the blood-brain barrier (BBB) [1]. This is a critical functional differentiator from its synthetic, lipophilic derivatives (e.g., tiagabine, SK&F-89976-A, NNC-711) which were specifically designed to enhance brain uptake and achieve oral anticonvulsant activity [2]. While the parent compound guvacine is effective in vitro and in direct CNS applications, its limited BBB permeability restricts its utility to peripheral GABA uptake inhibition or ex vivo/in vitro systems unless administered centrally. Conversely, lipophilic derivatives achieve nanomolar IC50 values for GAT-1 inhibition in vivo, but this comes with the trade-off of potential off-target effects related to CNS distribution [3].

blood-brain barrier CNS penetration lipophilic derivatives in vivo pharmacology

Functional Distinction from Isoguvacine: GAT Inhibition vs. GABAA Receptor Agonism

Guvacine and isoguvacine are positional isomers (1,2,5,6-tetrahydropyridine-3-carboxylic acid vs. 1,2,3,6-tetrahydropyridine-4-carboxylic acid), yet they exhibit entirely divergent mechanisms of action [1]. Guvacine is a specific GABA uptake inhibitor with no significant affinity for GABA receptors, whereas isoguvacine is a specific GABAA receptor agonist [2]. This functional dichotomy was foundational in enabling the separate pharmacological interrogation of GABA transporters and GABA receptors. Using isoguvacine in place of guvacine would activate GABAA receptors and directly hyperpolarize neurons, confounding the interpretation of GABA uptake inhibition.

GABAA receptor isoguvacine mechanism of action pharmacological tool

Structural Differentiator: Enabling Distinct Derivatization Pathways for High-Potency Analogues

Guvacine serves as a versatile scaffold for the synthesis of high-potency, orally active GABA uptake inhibitors. The introduction of lipophilic N-substituents onto the guvacine core yields compounds with in vitro IC50 values for GABA uptake below 1 μM [1]. This demonstrates that the guvacine nucleus, while modestly potent itself, provides a privileged structure for generating potent and bioavailable GAT inhibitors. In contrast, arecoline (guvacine ethyl ester) lacks this GABA uptake inhibitory activity, instead acting as a cholinergic agonist [2]. Furthermore, pivaloyloxymethyl ester prodrugs of guvacine have been synthesized to improve oral bioavailability, with defined half-lives [3].

medicinal chemistry SAR prodrug anticonvulsant lipophilic derivative

Recommended Application Scenarios for Guvacine Based on Verified Differential Evidence


In Vitro and Ex Vivo GABAergic Neurotransmission Studies in Brain Slices

Guvacine is the optimal choice for acute ex vivo experiments investigating GABAergic synaptic transmission in rodent brain slices. Its proven, high-potency competitive inhibition of GABA uptake (IC50 = 81 μM; Ki = 14 μM in rat cerebral cortex) [1], combined with its poor BBB penetration, ensures that any observed effects are due to local, direct inhibition of GABA transporters at the site of application, without confounding systemic or central side effects. This makes it a reliable tool for dissecting tonic and phasic GABAergic inhibition in slice electrophysiology.

Peripheral GABA Uptake Inhibition Studies

Due to its documented poor blood-brain barrier penetration [2], guvacine is uniquely suited for experiments targeting peripheral GABA uptake systems (e.g., in the enteric nervous system, pancreas, or other peripheral tissues) without the complication of central nervous system effects. This peripheral selectivity is a key differentiator from lipophilic derivatives like tiagabine [3].

Medicinal Chemistry Scaffold for Developing Novel GAT Inhibitors

Guvacine serves as a privileged core structure for the design of potent, subtype-selective GABA uptake inhibitors. The established SAR demonstrating that N-substituted lipophilic derivatives achieve sub-micromolar IC50 values [4] validates its use as a starting point for lead optimization programs. This is in stark contrast to arecoline, which lacks GABA uptake inhibitory activity [5].

Pharmacological Tool for Differentiating GAT Isoform Contributions

With its distinct IC50 profile across GAT-1, GAT-2, and GAT-3 [6], guvacine can be employed in combination with more selective inhibitors (e.g., β-alanine for GAT-2/GAT-3, tiagabine for GAT-1) to deconvolve the relative contributions of specific transporter subtypes to overall GABA clearance in complex biological systems. Its modest selectivity provides a useful intermediate point on the selectivity spectrum.

Technical Documentation Hub

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29 linked technical documents
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